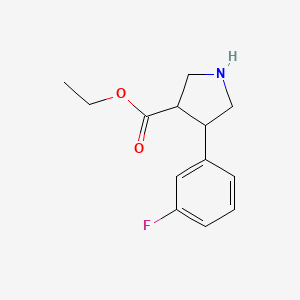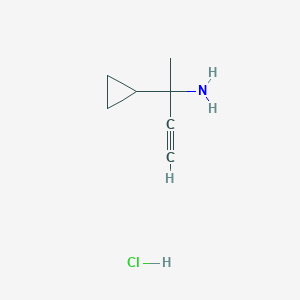
2-Cyclopropylbut-3-yn-2-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropylbut-3-yn-2-aminehydrochloride is a chemical compound that features a cyclopropyl group attached to a butynylamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylbut-3-yn-2-aminehydrochloride typically involves the reaction of cyclopropylacetylene with an appropriate amine under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the coupling process. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using high-pressure reactors to ensure efficient coupling and high yield. The use of continuous flow reactors can also be explored to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropylbut-3-yn-2-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Cyclopropylbut-3-yn-2-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Cyclopropylamine: Shares the cyclopropyl group but lacks the butynylamine backbone.
But-3-yn-2-amine: Contains the butynylamine structure but without the cyclopropyl group.
Uniqueness: 2-Cyclopropylbut-3-yn-2-aminehydrochloride is unique due to the combination of the cyclopropyl and butynylamine moieties, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
1824396-79-3 |
|---|---|
Molekularformel |
C7H12ClN |
Molekulargewicht |
145.63 g/mol |
IUPAC-Name |
2-cyclopropylbut-3-yn-2-amine;hydrochloride |
InChI |
InChI=1S/C7H11N.ClH/c1-3-7(2,8)6-4-5-6;/h1,6H,4-5,8H2,2H3;1H |
InChI-Schlüssel |
AFZUDCMJLXFZPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#C)(C1CC1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


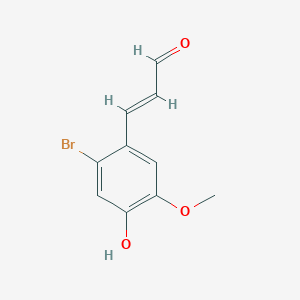


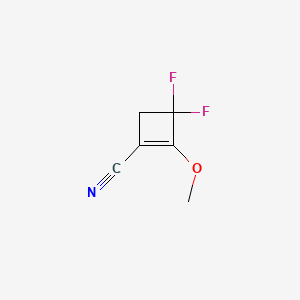
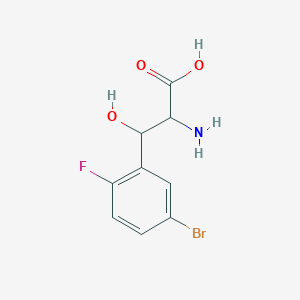
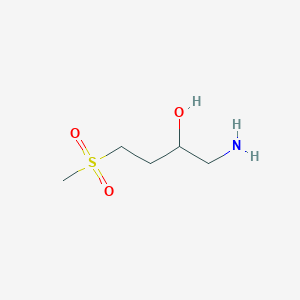
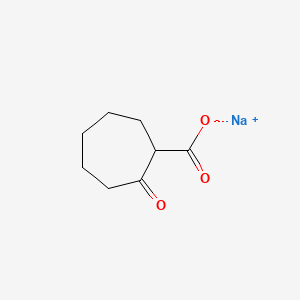

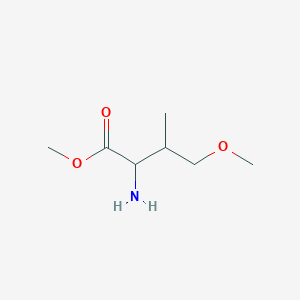
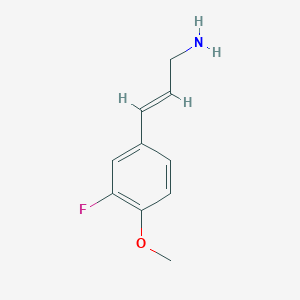
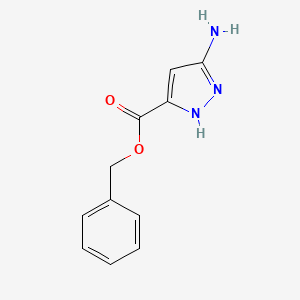
![Tert-butyl1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13557739.png)

